Physicochemical Baseline Differentiation: N-Allyl vs. N-(4-Chlorobenzyl) Analog
The target compound (N-allyl) exhibits a computed XLogP3-AA of 2.5 and molecular weight of 294.30 g/mol [1]. By contrast, the closely related N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338417-61-1) has a higher molecular weight (376.8 g/mol) and is expected to be more lipophilic due to the 4-chlorobenzyl group . These physicochemical differences—lower molecular weight and lower lipophilicity—can translate into distinct solubility and permeability profiles, which are critical parameters in early drug discovery when selecting a hit or lead compound.
| Evidence Dimension | Physicochemical properties (XLogP3-AA, MW) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.5; MW: 294.30 g/mol |
| Comparator Or Baseline | N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide; MW: 376.8 g/mol; XLogP3: ~3.5 (estimated) |
| Quantified Difference | ΔMW: 82.5 g/mol; ΔXLogP3: approximately +1.0 log unit for comparator |
| Conditions | Computed properties from PubChem and vendor data; no experimental measurement identified. |
Why This Matters
Lower molecular weight and lipophilicity may offer advantages in achieving favorable ADME properties, making this compound a more suitable starting point for lead optimization campaigns where oral bioavailability is a priority.
- [1] PubChem Compound Summary for CID 4422681. View Source
